Butopyrammonium iodide

Description

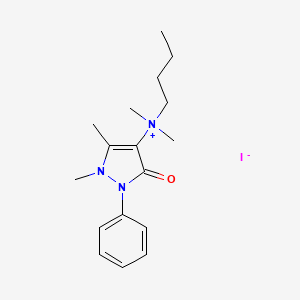

Butopyrammonium iodide is an investigational organic cationic compound with the chemical name Trimethyl(4-(2-oxopyrrolidin-1-yl)but-2-ynyl)ammonium iodide (CAS: 3854-04-4). It acts as a bradykinin B2 receptor antagonist, inhibiting the binding of bradykinin (BK) to its receptor . Its structure features a pyrrolidinone moiety linked to a butynyl chain and a trimethylammonium group, distinguishing it from other iodides in both pharmacological and structural contexts.

Properties

CAS No. |

7077-30-7 |

|---|---|

Molecular Formula |

C17H26IN3O |

Molecular Weight |

415.3 g/mol |

IUPAC Name |

butyl-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-dimethylazanium;iodide |

InChI |

InChI=1S/C17H26N3O.HI/c1-6-7-13-20(4,5)16-14(2)18(3)19(17(16)21)15-11-9-8-10-12-15;/h8-12H,6-7,13H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

SZHRRALHWUGUQA-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](C)(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)C.[I-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Tiemonium Iodide

- Structure : Tiemonium iodide contains a morpholinium ring substituted with methyl, phenyl, and thiophene groups (e.g., 4-(3-hydroxy-3-phenyl-3-(thiophen-2-yl)propyl)-4-methylmorpholin-4-ium iodide) .

- Application : Used clinically as an antispasmodic agent.

- Key Difference : Unlike butopyrammonium, tiemonium targets smooth muscle relaxation rather than neuroinflammatory pathways.

Tetrabutylammonium Iodide

- Structure : A quaternary ammonium salt with four butyl groups (C₁₆H₃₆NI) .

- Application : Widely used in organic synthesis as a phase-transfer catalyst.

- Conductivity: Not reported as an ion conductor; primarily utilized for its solubility in non-polar solvents.

- Key Difference : Simpler structure and lack of heterocyclic components compared to butopyrammonium.

Potassium Iodide (KI)

- Structure: Inorganic salt (KI) with rapid absorption and renal excretion .

- Application : Thyroid protection, antifungal treatment, and iodine supplementation.

- Toxicity : Prolonged use causes iodism (e.g., acneiform rash, mucosal irritation) .

- Key Difference : Butopyrammonium’s organic structure avoids systemic iodine release, reducing iodism risk.

Schiff Base Iodide Complexes (e.g., [m-BrBz-1-APy]I₃)

- Structure : Polyiodide chains (I₃⁻) embedded in Schiff base cation frameworks .

- Conductivity : High iodide ion conductivity (1.03×10⁻⁴ S cm⁻¹ at 343 K), outperforming CuPbI₃ (10⁻⁸ S cm⁻¹ at 298 K) .

- Application : Solid-state electrolytes for dye-sensitized solar cells (DSSCs) .

- Key Difference : Butopyrammonium lacks the extended polyiodide networks critical for ion hopping in these materials.

Methyl Iodide (CH₃I)

- Structure : Simple alkyl iodide with a methyl group bonded to iodine.

- Application : Atmospheric tracer for marine convection studies; estimated global emissions of 71 Gg yr⁻¹ from rice paddies .

- Toxicity : Environmental persistence and ozone-layer depletion concerns .

- Key Difference : Butopyrammonium’s complex structure prevents volatile environmental release.

Comparative Data Table

Research Findings and Contradictions

- Conductivity Mechanisms : Schiff base iodides achieve high conductivity via iodide ion migration through polyiodide chains , whereas butopyrammonium’s pharmacological action relies on receptor binding rather than ionic mobility.

- Toxicity Disparities : Potassium iodide’s systemic iodine release contrasts with butopyrammonium’s targeted mechanism, which avoids iodism .

- Environmental Impact: Methyl iodide’s role in ozone depletion highlights the ecological advantage of non-volatile iodides like butopyrammonium.

Q & A

How to formulate a research question that bridges gaps in this compound’s existing literature?

- Methodological Answer : Perform a systematic review using databases like SciFinder or Web of Science to map unresolved issues (e.g., "solvent effects on ionic conductivity"). Refine the question iteratively: Start broad ("How does structure influence reactivity?") and narrow to testable hypotheses ("Does alkyl chain length modulate iodide release kinetics?") .

Q. What ethical and safety considerations are critical when handling this compound in bioassay studies?

- Methodological Answer : Refer to Material Safety Data Sheets (MSDS) for toxicity profiles. Implement fume hoods for aerosol prevention and inert atmosphere techniques for air-sensitive reactions. For in vivo studies, obtain ethics approval and include negative controls to distinguish compound-specific effects from systemic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.